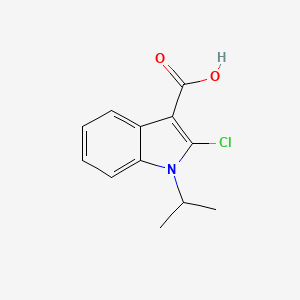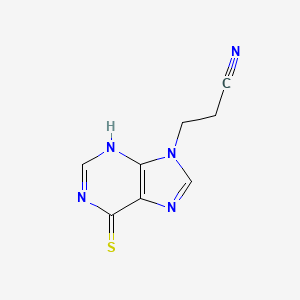
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H12Br2O. It is a brominated aromatic ether, which means it contains a benzene ring with bromine atoms and an ether linkage. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2-methylphenol (o-cresol) to form 2-methyl-4-bromophenol. This intermediate is then reacted with 1,3-dibromopropane in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale bromination and etherification reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: The major product is 2-methylphenol or its derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated aromatic ethers on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-bromopropoxy)-2-methylbenzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the ether linkage can undergo cleavage or modification. The compound’s effects on biological systems may involve interactions with enzymes, receptors, or other cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-(3-bromopropoxy)propane
- 1-Bromo-3-phenoxypropane
- (3-Bromopropoxy)-tert-butyldimethylsilane
Uniqueness
1-Bromo-3-(3-bromopropoxy)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both bromine atoms and an ether linkage
Eigenschaften
Molekularformel |
C10H12Br2O |
|---|---|
Molekulargewicht |
308.01 g/mol |
IUPAC-Name |
1-bromo-3-(3-bromopropoxy)-2-methylbenzene |
InChI |
InChI=1S/C10H12Br2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11/h2,4-5H,3,6-7H2,1H3 |
InChI-Schlüssel |
WKXQEIJYDHJPOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)OCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



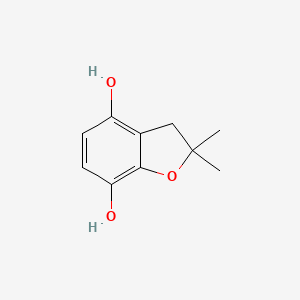

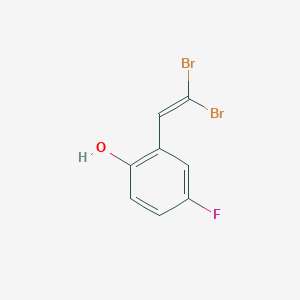
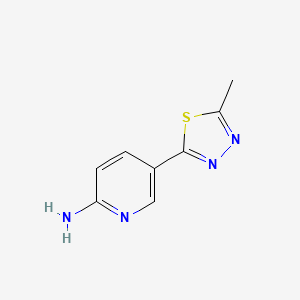
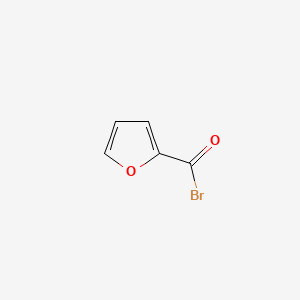
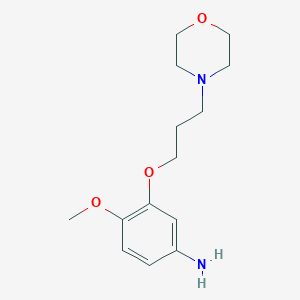
![5-Ethynylimidazo[1,2-a]pyrazine](/img/structure/B13988192.png)

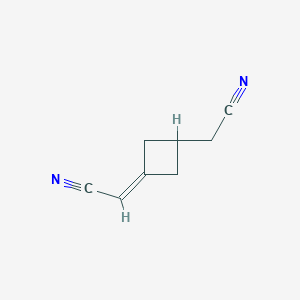
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)
